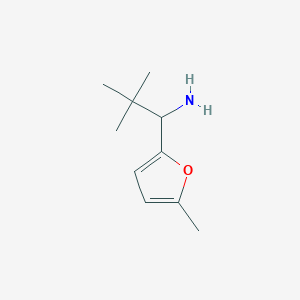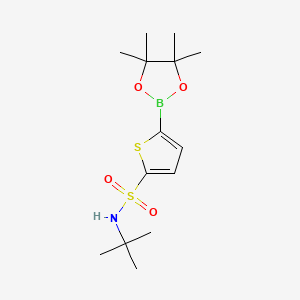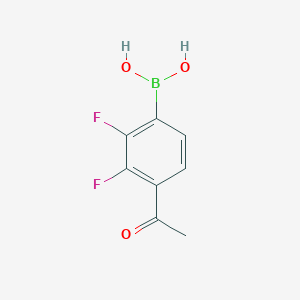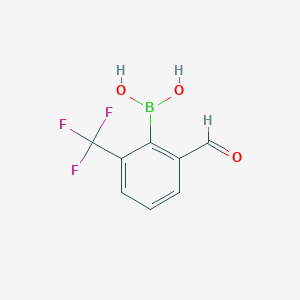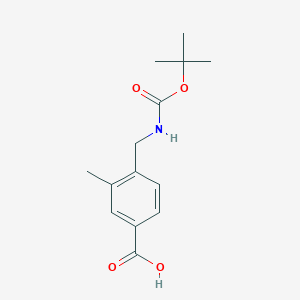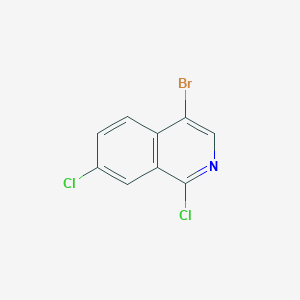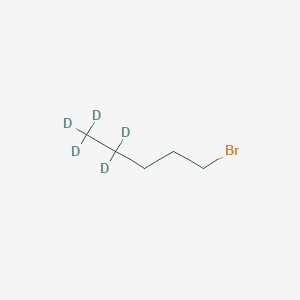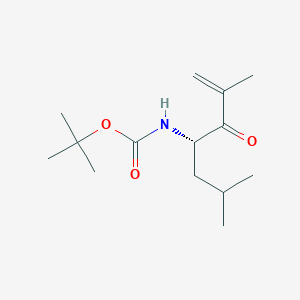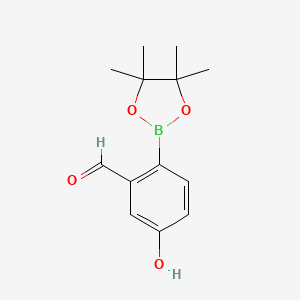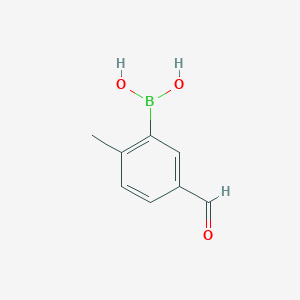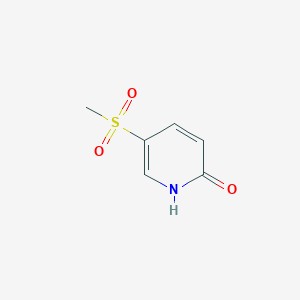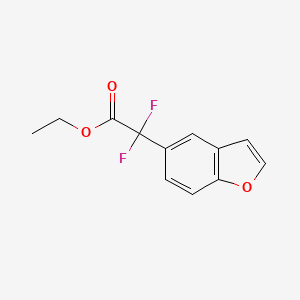![molecular formula C11H14BFO4 B1443169 [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid CAS No. 1334327-75-1](/img/structure/B1443169.png)
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
Descripción general
Descripción
“[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1334327-75-1 . It has a molecular weight of 240.04 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BFO4/c13-9-1-2-11(10(5-9)12(14)15)17-7-8-3-4-16-6-8/h1-2,5,8,14-15H,3-4,6-7H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
-
Suzuki-Miyaura Coupling
- Boronic acids are commonly used in Suzuki-Miyaura coupling, a type of carbon-carbon bond-forming reaction . This reaction is widely applied in organic synthesis and medicinal chemistry.
- The specific methods of application or experimental procedures would depend on the exact reaction conditions and the other reactants involved. Typically, a palladium catalyst is used along with a base in an aqueous solution .
- The outcome of this reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic compounds .
-
Preparation of Phenylboronic Catechol Esters
- Phenylboronic catechol esters are promising anion receptors for polymer electrolytes . The specific methods of application or experimental procedures would depend on the exact reaction conditions and the other reactants involved.
- The outcome of this reaction is the formation of phenylboronic catechol esters, which can be used as anion receptors in polymer electrolytes .
-
Rhodium-Catalyzed Arylation
- Boronic acids can be used in rhodium-catalyzed arylation reactions . This process involves the addition of an aryl group to a substrate using a rhodium catalyst.
- The specific methods of application or experimental procedures would depend on the exact reaction conditions and the other reactants involved. Typically, a rhodium catalyst is used along with the boronic acid and the substrate .
- The outcome of this reaction is the formation of a new compound with an added aryl group .
-
Preparation of Trisubstituted Allylic Alcohols
- Boronic acids can be used in the diastereoselective synthesis of trisubstituted allylic alcohols . This process involves the addition of an allylic alcohol group to a substrate in a way that controls the stereochemistry of the product.
- The specific methods of application or experimental procedures would depend on the exact reaction conditions and the other reactants involved. Typically, a catalyst is used along with the boronic acid and the substrate .
- The outcome of this reaction is the formation of a new compound with a trisubstituted allylic alcohol group .
Safety And Hazards
Propiedades
IUPAC Name |
[5-fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO4/c13-9-1-2-11(10(5-9)12(14)15)17-7-8-3-4-16-6-8/h1-2,5,8,14-15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHHPIKLPAYAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCOC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)
